1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE
Overview
Description
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a perimidinone core with two 4-fluorophenylmethyl groups attached, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable amine, followed by cyclization to form the perimidinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares the 4-fluorophenylmethyl groups but has a different core structure, leading to distinct chemical and biological properties.
Flunarizine: A calcium antagonist with a similar fluorophenyl structure, used in the treatment of migraines and other conditions.
Bis(4-fluorophenyl)methanone: Another related compound with two 4-fluorophenyl groups attached to a central carbonyl group, used in various chemical applications.
The uniqueness of this compound lies in its perimidinone core, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1,3-bis[(4-fluorophenyl)methyl]perimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O/c26-20-11-7-17(8-12-20)15-28-22-5-1-3-19-4-2-6-23(24(19)22)29(25(28)30)16-18-9-13-21(27)14-10-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKFVNLGWVNULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(C(=O)N(C3=CC=C2)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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